molecular formula C18H22N4O2 B2982036 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097864-81-6

2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

Cat. No. B2982036
CAS RN: 2097864-81-6
M. Wt: 326.4
InChI Key: ZKJQRIDOGUAKFY-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide” is a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide . It is designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex and is related to its function. It is a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide . More detailed structural information may be available in specific scientific databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effect on tubulin polymerization . This is a key aspect of its potential as an antiproliferative agent .

Scientific Research Applications

Anti-Inflammatory Applications

The compound 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide and its derivatives have shown promising effects as anti-inflammatory agents. For instance, a related compound was effective in reducing paw volume, inflammation, and pro-inflammatory gene expression in arthritic rats .

Antiproliferative Activities

Some derivatives of this compound have been evaluated for their in vitro antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. The compounds demonstrated effective activities towards these tumor cell lines .

Antimicrobial Properties

Certain indole derivatives exhibit antimicrobial properties. For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole showed a low minimum inhibitory concentration (MIC) against Mycobacterium smegmatis and Candida albicans, indicating potential as an antimicrobial agent .

Antiviral Potential

Indole-based acetamides have been hypothesized to inhibit SARS-CoV-2 by targeting its RNA-dependent RNA polymerase (RdRp). This suggests that similar compounds could have antiviral applications against SARS-CoV-2 and potentially other viruses .

Future Directions

The compound has shown potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM) cancer cell lines . Therefore, it is a potential agent for the further development of tubulin polymerization inhibitors . Future research may focus on optimizing its synthesis, improving its efficacy, and evaluating its safety profile.

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18(23)19-8-11-24-12-10-22-9-4-7-20-22/h2-7,9,14H,8,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJQRIDOGUAKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

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